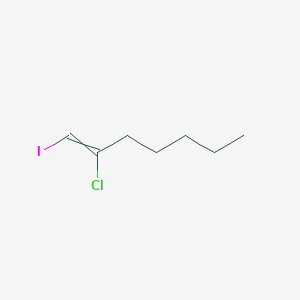![molecular formula C16H10N2S B14304144 [3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile CAS No. 112906-21-5](/img/structure/B14304144.png)
[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile: is an organic compound that belongs to the class of chalcones Chalcones are a group of naturally occurring flavonoids with a conjugated ketone-double bond system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile typically involves the condensation of a ketone (such as acetophenone) with an aldehyde containing a heteroatom (such as thiophene-2-carboxaldehyde) in the presence of a base catalyst. The reaction can be represented as follows:
CH3C(O)CH3+C4H3COS+KOH→C13H10OS+H2O+KOCOCH3
This reaction is typically carried out in an ethanol solvent with vigorous stirring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. Industrial processes may also involve additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the chalcone structure, converting it to a saturated ketone.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Biology and Medicine: Research has shown that derivatives of this compound exhibit significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties . These properties make it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, the compound’s unique structure allows for its use in the development of new materials with specific electronic and optical properties .
作用机制
The specific mechanism of action for [3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile is not well-documented. similar chalcone derivatives have been shown to interact with various biological targets, including enzymes and receptors. For example, some chalcones act as tyrosinase inhibitors, which can inhibit melanin production by interacting with the active site of the enzyme .
相似化合物的比较
- 3-Phenyl-1-(thiophen-2-yl)propenone
- 1,3-Di-thiophen-2-yl-propenone
- 3-Phenyl-1-(1H-pyrrol-2-yl)propenone
Comparison:
- 3-Phenyl-1-(thiophen-2-yl)propenone: Similar structure but lacks the propanedinitrile moiety, which may affect its reactivity and applications .
- 1,3-Di-thiophen-2-yl-propenone: Contains two thiophene rings, which can enhance its electronic properties but may also increase steric hindrance .
- 3-Phenyl-1-(1H-pyrrol-2-yl)propenone: Contains a pyrrole ring instead of a thiophene ring, which can alter its biological activity and chemical reactivity .
Conclusion
[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for scientific research and industrial development.
属性
CAS 编号 |
112906-21-5 |
|---|---|
分子式 |
C16H10N2S |
分子量 |
262.3 g/mol |
IUPAC 名称 |
2-(3-phenyl-1-thiophen-2-ylprop-2-enylidene)propanedinitrile |
InChI |
InChI=1S/C16H10N2S/c17-11-14(12-18)15(16-7-4-10-19-16)9-8-13-5-2-1-3-6-13/h1-10H |
InChI 键 |
GSFRTTZWHAZUPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


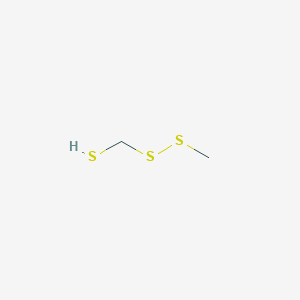
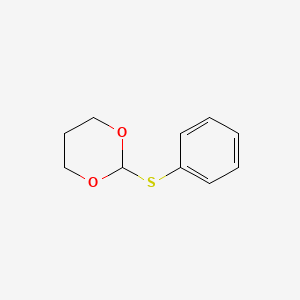
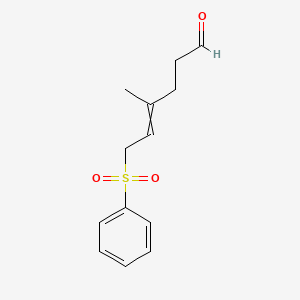


![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
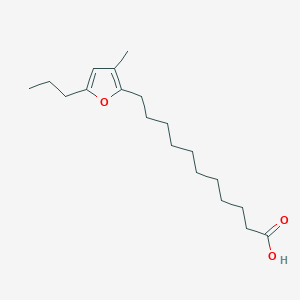
borane](/img/structure/B14304097.png)
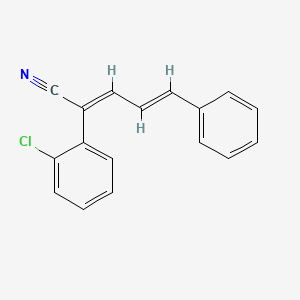
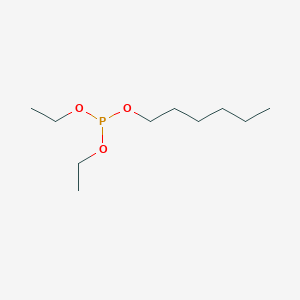
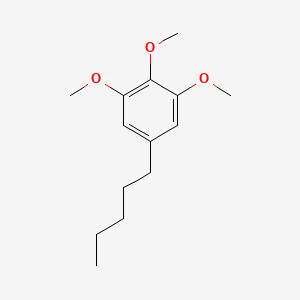
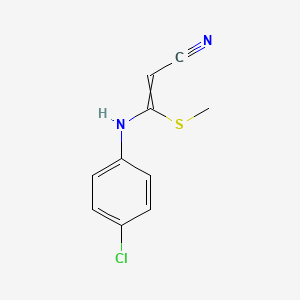
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
